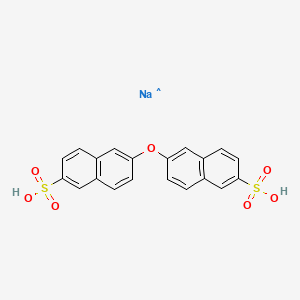
2-Amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L,L-Dityrosine Hydrochloride is a dimeric form of the amino acid tyrosine. It is formed by the oxidative coupling of two tyrosine molecules, resulting in a compound with a 3,3’-biaryl bond. This compound is often used as a biomarker for oxidative protein damage and selective proteolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L,L-Dityrosine Hydrochloride can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves the use of enzymes such as myeloperoxidase, which catalyzes the formation of dityrosine crosslinks in proteins . The reaction typically occurs in the presence of hydrogen peroxide and under specific pH conditions .
Industrial Production Methods
Industrial production of L,L-Dityrosine Hydrochloride involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography performed in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and affinity chromatography on immobilized phenyl boronate .
Analyse Des Réactions Chimiques
Types of Reactions
L,L-Dityrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like myeloperoxidase, leading to the formation of dityrosine crosslinks.
Reduction: Though less common, reduction reactions can break the dityrosine bond.
Substitution: Involving the replacement of functional groups on the tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and myeloperoxidase are commonly used.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The primary product formed from these reactions is L,L-Dityrosine Hydrochloride itself, along with other potential derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
L,L-Dityrosine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
L,L-Dityrosine Hydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking can alter the structure and function of proteins, affecting various cellular processes. The compound is also involved in the regulation of metabolic pathways in response to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosine: The monomeric form of L,L-Dityrosine Hydrochloride.
3-Nitrotyrosine: Another oxidative derivative of tyrosine.
Ortho-Tyrosine: A structural isomer of tyrosine formed under oxidative conditions.
Uniqueness
L,L-Dityrosine Hydrochloride is unique due to its dimeric structure, which allows it to form crosslinks between protein molecules. This property makes it a valuable biomarker for oxidative stress and protein damage, distinguishing it from other tyrosine derivatives .
Propriétés
Formule moléculaire |
C9H13Cl2NO3 |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H |
Clé InChI |
HRKNKRSZLCYTHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


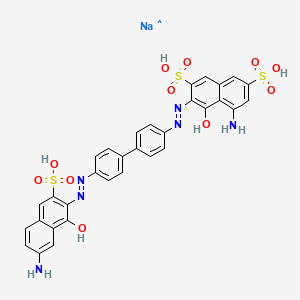
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)

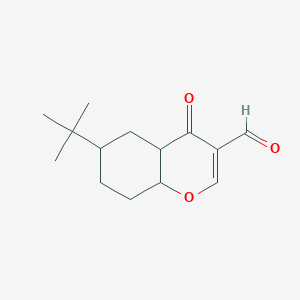
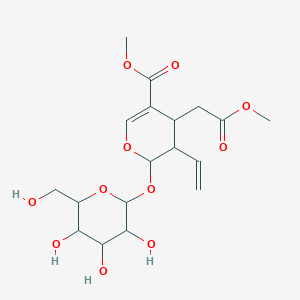
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)

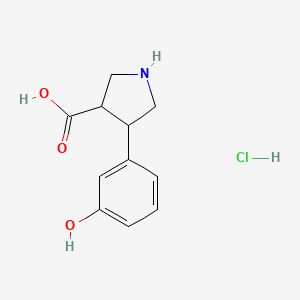
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)
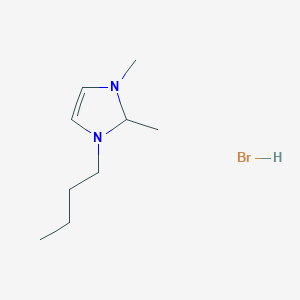
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
